molecular formula C9H10FN B1609926 5-Fluoro-2-methylindoline CAS No. 825-70-7

5-Fluoro-2-methylindoline

Cat. No.: B1609926
CAS No.: 825-70-7
M. Wt: 151.18 g/mol
InChI Key: DATGDQQKEPRIPH-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylindoline: is a fluorinated indoline derivative with the molecular formula C9H10FN . This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the indoline ring.

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which include 5-fluoro-2-methylindoline, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For instance, indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites can affect various biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Pharmacokinetics

For example, the lipophilicity of indole derivatives, as indicated by their Log Po/w values, can affect their absorption and distribution .

Result of Action

Given the diverse biological activities of indole derivatives, it’s plausible that this compound could have a range of effects at the molecular and cellular levels, potentially influencing processes such as cell apoptosis, autophagy, and epithelial–mesenchymal transition .

Action Environment

For instance, it is recommended to keep this compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylindoline typically involves the cyclization of appropriately substituted anilines or halobenzenes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions . Another approach is the reduction of indole derivatives, which can be achieved using various reducing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methylindoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-2-methylindoline is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties .

Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer and viral infections. Its unique structure allows it to interact with specific biological targets, making it a valuable candidate in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and reactivity .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2-methylindoline is unique due to the combined presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile building block in synthetic chemistry and a promising candidate in drug discovery .

Properties

IUPAC Name

5-fluoro-2-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATGDQQKEPRIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459353
Record name 5-Fluoro-2-methylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-70-7
Record name 5-Fluoro-2-methylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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